
2-丙-2-基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶
描述
The compound is a pyridine derivative with a boronic ester group attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by techniques such as X-ray diffraction .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, similar compounds have been found to have high stability and low toxicity .科学研究应用
Borylation of Arenes
This compound can be used as a reagent for the borylation of arenes. Borylation is a chemical process that introduces a boron-containing group into an organic molecule. This is a key step in many synthetic pathways, particularly in the preparation of pharmaceuticals and fine chemicals .
Preparation of Fluorenylborolane
It serves as a precursor for the preparation of fluorenylborolane. Fluorenylborolane compounds have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic properties .
Synthesis of Conjugated Copolymers
The compound is utilized in synthesizing intermediates for generating conjugated copolymers. Conjugated copolymers are used in a variety of applications, including organic solar cells, field-effect transistors, and chemical sensors due to their conductive properties .
Computational Chemistry Studies
It may be involved in computational chemistry studies to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .
作用机制
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are valuable intermediates in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen .
安全和危害
未来方向
属性
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCJMHHUBKRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




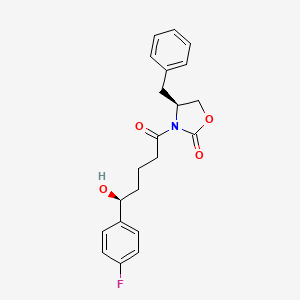
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
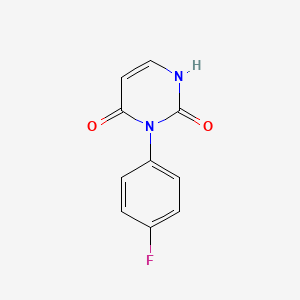
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)
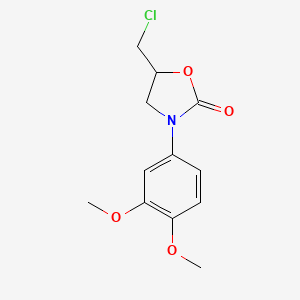
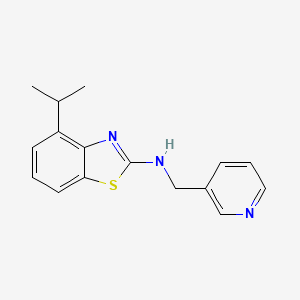

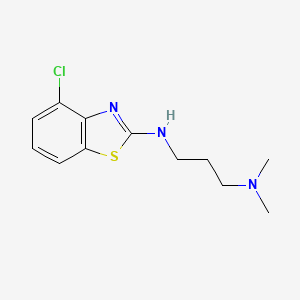
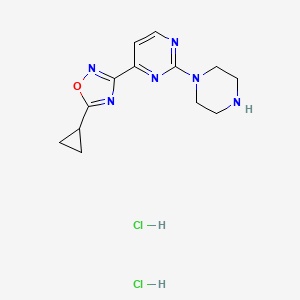


![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)